molecular formula C24H25N3O4 B2429529 N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421504-87-1

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2429529
M. Wt: 419.481
InChI Key: VAUNGUHERNSNHJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a tetrahydronaphthalene and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety . Tetrahydronaphthalene, also known as Tetralin, is a partially hydrogenated derivative of naphthalene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would contribute a bicyclic ring structure, while the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety would add another bicyclic ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Scientific Research Applications

Aldosterone Synthase Inhibition

Pyridine substituted naphthalenes, as part of a class of potent aldosterone synthase inhibitors, demonstrate significant selectivity and pharmacokinetic profiles in vivo. Tetrahydronaphthalene-type molecular scaffolds show decreased CYP1A2 inhibition, highlighting their potential in developing selective aldosterone synthase inhibitors with reduced side effects (Lucas et al., 2008).

Antiplasmodial and Antifungal Activity

Functionalized quinoline derivatives, prepared through novel synthetic intermediates, exhibit moderate antifungal and antiplasmodial activities. This suggests their potential as therapeutic agents against malaria and fungal infections (Vandekerckhove et al., 2015).

Polymorphic Modifications

Research into polymorphic modifications of certain pyrroloquinoline carboxamides reveals insights into their crystal structure, providing a basis for the development of new pharmaceutical compounds with enhanced stability and efficacy (Shishkina et al., 2018).

Ring Opening in Synthesis

Studies on the catalyzed ring opening of 2-pyrones in aqueous media led to unexpected products, contributing to the understanding of reaction mechanisms and potential pathways for synthesizing novel organic compounds (Wang et al., 2007).

Antioxidant Properties in Lubricating Grease

Synthesis and evaluation of quinolinone derivatives as antioxidants in lubricating greases demonstrate their potential in enhancing the performance and longevity of industrial lubricants (Hussein et al., 2016).

Selective "Turn-On" Fluorescent Chemosensors

The development of a naphthalene-quinoline conjugate as a selective "turn-on" fluorescent chemosensor for Al3+ ions, with applications in detecting and monitoring metal ions in environmental and biological samples, showcases the intersection of chemistry and environmental science (Roy et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-20-12-18-11-19(10-16-6-3-9-27(20)21(16)18)26-23(30)22(29)25-14-24(31)8-7-15-4-1-2-5-17(15)13-24/h1-2,4-5,10-11,31H,3,6-9,12-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUNGUHERNSNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4(CCC5=CC=CC=C5C4)O)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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